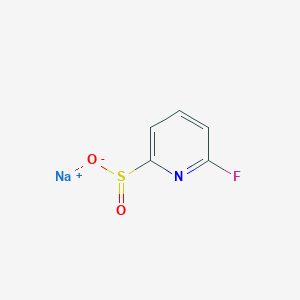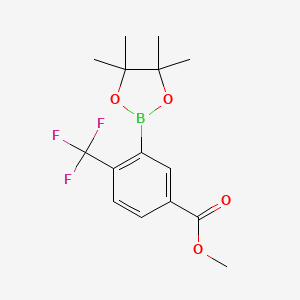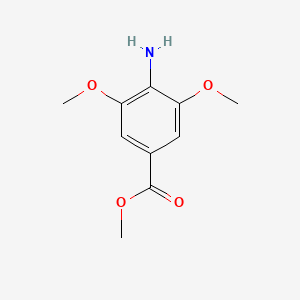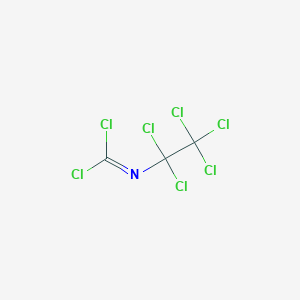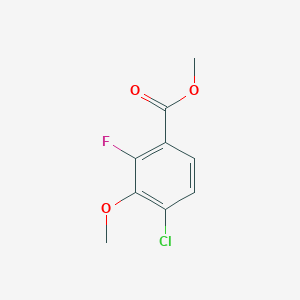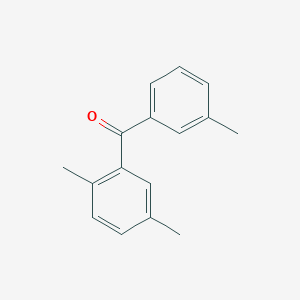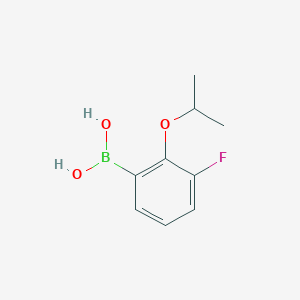
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is a colorless, volatile liquid with a pleasant odor. It is an organic compound with the molecular formula C12H14O. It is an isomer of the more commonly known (2,4-dimethylphenyl)acetic acid, which is found in a variety of plants and animals. It is a key intermediate in the synthesis of a variety of aromatic compounds and is used in the manufacture of pharmaceuticals, agrochemicals, and fragrances.
Applications De Recherche Scientifique
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is a valuable intermediate in the synthesis of a variety of aromatic compounds. It has been used in the synthesis of a wide range of compounds, including phenylthioacetic acid, benzylthioacetic acid, and benzylthioribose. It has also been used in the synthesis of the antifungal agent miconazole and the anti-inflammatory agent niflumic acid. In addition, it has been used in the synthesis of the antiviral agent lamivudine and the anti-HIV agent efavirenz.
Mécanisme D'action
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is believed to act as a nucleophilic catalyst in the synthesis of aromatic compounds. It is believed to interact with the electrophilic centers of the reactants, resulting in the formation of a new aromatic compound. The mechanism of action of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, is not fully understood, but it is believed to involve a nucleophilic attack on the electrophilic centers of the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, have not been extensively studied. It is believed to have low toxicity, with no reported adverse effects in humans. However, it is important to note that its effects may vary depending on the concentration and duration of exposure.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, has several advantages for laboratory experiments. It is a colorless, volatile liquid with a pleasant odor, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is important to note that the reactivity of the compound may vary depending on the reaction conditions.
Orientations Futures
The future of (2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is promising. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of new compounds and to develop more cost-effective synthesis methods. Additionally, research is needed to explore the potential of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, as a catalyst in the synthesis of other compounds. Finally, research is needed to explore the potential of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, as a starting material for the synthesis of other compounds.
Méthodes De Synthèse
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is synthesized via a multi-step process. The first step is the formation of the starting material, p-tolylacetic acid, which is obtained by the reaction of p-toluenesulfonic acid with acetic anhydride. The second step involves the reaction of p-tolylacetic acid with dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium hydroxide, to form the corresponding sulfoxide. The third step involves the reaction of the sulfoxide with methyl iodide to form (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-4-7-14(8-5-11)16(17)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUBQSGRXIHQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





